3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various aryl amines and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinones .
Scientific Research Applications
3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Known for its potent antimicrobial activity.
1-Benzyl-3-(4-chloro-2-methylphenyl)urea: Used in various chemical and biological studies.
Uniqueness
What sets 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one apart is its unique combination of a quinazolinone core with a piperidinyl and chlorophenylmethylsulfanyl substituent.
Properties
IUPAC Name |
3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3OS/c28-22-11-9-21(10-12-22)19-33-27-29-25-14-13-23(30-15-5-2-6-16-30)17-24(25)26(32)31(27)18-20-7-3-1-4-8-20/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIHIZICAXELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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